N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroisoquinoline core using a suitable sulfonylating agent, such as propylsulfonyl chloride, under basic conditions.
Attachment of the cyclohexanecarboxamide moiety: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with cyclohexanecarboxylic acid or its derivatives, using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its activity against neurodegenerative disorders and infectious diseases.
Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in studies to investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in neurodegenerative diseases or interact with receptors that play a role in inflammation and immune response .
Comparison with Similar Compounds
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Sulfonimidates: These compounds share a similar sulfonyl group and have been studied for their medicinal chemistry properties.
Tetrahydroisoquinoline Derivatives: Other derivatives of tetrahydroisoquinoline have been explored for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-12-25(23,24)21-11-10-15-8-9-18(13-17(15)14-21)20-19(22)16-6-4-3-5-7-16/h8-9,13,16H,2-7,10-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXXRMLGLSOCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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